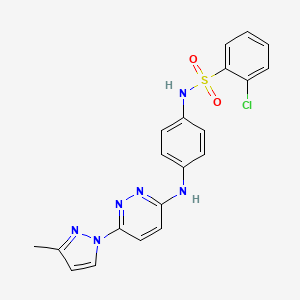

2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

This compound features a pyridazine core substituted with a 3-methylpyrazole moiety at the 6-position and a 2-chlorobenzenesulfonamide group linked via an aminophenyl bridge. The pyridazine ring confers distinct electronic properties compared to pyridine or pyrimidine analogs, while the 3-methylpyrazole may enhance metabolic stability .

Properties

IUPAC Name |

2-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-15-6-8-16(9-7-15)26-30(28,29)18-5-3-2-4-17(18)21/h2-13,26H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMPJSOOGUCENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that the targets could be related to these diseases.

Mode of Action

It is suggested that the strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme could play a role.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that the compound could have similar effects.

Biological Activity

The compound 2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a member of a class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of 2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is primarily attributed to its interaction with specific biological targets:

- Androgen Receptor Modulation : Similar compounds have shown significant potential as tissue-selective androgen receptor modulators (SARMs), which can act as antagonists or agonists depending on the cellular context. This modulation is particularly relevant in prostate cancer therapies where androgen receptor antagonism is desired .

- Antiparasitic Activity : Research indicates that sulfonamide derivatives exhibit antiparasitic properties, particularly against Leishmania species. The mechanism involves interference with the metabolic pathways of the parasites, leading to cell death .

- Cytotoxicity : Studies have demonstrated that certain derivatives possess low cytotoxicity towards mammalian cells while maintaining effective activity against target pathogens, suggesting a favorable safety profile for therapeutic development .

Antiparasitic Efficacy

Table 1 summarizes the in vitro activity of related pyrazole compounds against Leishmania species:

| Compound ID | IC50 (μM) against L. infantum | IC50 (μM) against L. amazonensis |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

These compounds showed comparable efficacy to pentamidine, a standard treatment for leishmaniasis, indicating that they could serve as viable alternatives in drug development .

Cancer Cell Line Studies

In prostate cancer studies, compounds similar to 2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide demonstrated potent inhibition of proliferation in androgen receptor-overexpressing cell lines. The antagonistic activity was confirmed through assays measuring cell viability and proliferation rates .

Case Study 1: Prostate Cancer Treatment

A study evaluated the effectiveness of a similar sulfonamide derivative in prostate cancer models. The results indicated a significant reduction in tumor growth and improved survival rates in treated groups compared to controls, emphasizing the potential role of androgen receptor antagonism in cancer therapy.

Case Study 2: Leishmaniasis Treatment

A clinical evaluation of pyrazole derivatives showed promising results in patients with leishmaniasis, where treatment led to a marked decrease in parasitic load and improvement in clinical symptoms without severe side effects.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing sulfonamide and pyrazole groups exhibit anticancer properties. For example, derivatives similar to 2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in the context of diseases like rheumatoid arthritis. Its ability to inhibit specific protein kinases involved in inflammatory pathways suggests potential therapeutic benefits in managing chronic inflammatory conditions.

3. Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives can possess significant antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for bacterial growth and replication.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following compounds share partial structural homology with the target molecule:

Key Comparative Analyses

Heterocyclic Core Variations

- Pyridazine vs. Pyridazine’s nitrogen orientation may enhance hydrogen bonding in active sites compared to pyridine derivatives .

- Pyrazole Substitution : The 3-methylpyrazole group in the target compound contrasts with the 4-chlorophenylpyrazole in ’s analog. Methyl substitution likely reduces steric hindrance, improving ligand-receptor compatibility .

Sulfonamide Functionalization

- ’s fluorinated sulfonamide shows higher polarity (mass 589.1 vs. ~400–450 for simpler analogs), suggesting tailored pharmacokinetics .

Physicochemical Properties

- Melting Point : ’s pyrazolo-pyrimidine sulfonamide melts at 175–178°C, suggesting higher thermal stability than pyridazine-based analogs (data pending for the target compound) .

- Mass Spectrometry : The target’s molecular weight is expected to exceed 450 g/mol, aligning with ’s high-mass compound (589.1 M+1) .

Q & A

Q. What are the key considerations in optimizing the synthesis of this sulfonamide derivative to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of protecting groups (e.g., tert-butyloxycarbonyl for amines), solvent systems (e.g., DMF or THF under reflux), and temperature control to minimize side reactions. highlights the use of sequential deprotection steps and purification via recrystallization or column chromatography. Characterization by melting point, IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and ¹H NMR (to verify pyrazole and pyridazine proton environments) is critical. Elemental analysis ensures stoichiometric accuracy .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structural integrity of this compound?

Methodological Answer: IR spectroscopy identifies functional groups (e.g., sulfonamide and pyrazole rings). ¹H/¹³C NMR resolves aromatic proton environments (e.g., pyridazine C-H signals at δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For definitive structural proof, single-crystal X-ray diffraction (as in ) using SHELX software refines bond lengths and angles, with R-factors < 0.05 indicating high precision .

Q. How can researchers determine the lipophilicity (logP) of this compound for pharmacokinetic studies?

Methodological Answer: The shake-flask method with 1-octanol and phosphate buffer (pH 6.8) is widely used. Partition coefficients are measured via UV spectrophotometry or HPLC to quantify compound distribution between phases. utilized this approach to report relative partition coefficients, which correlate with membrane permeability .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement of this compound be resolved?

Methodological Answer: Discrepancies arise from thermal motion artifacts or twinning. Using SHELXL ( ), refine anisotropic displacement parameters and apply twin laws (e.g., BASF scaling). Validate with R-factor convergence (R1 < 0.05) and Hirshfeld surface analysis. Cross-reference with analogous structures (e.g., ’s dihedral angles between pyridazine and benzene rings) to identify outliers .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of analogs targeting enzyme inhibition?

Methodological Answer: Systematically modify substituents:

- Pyrazole C3-methyl group ( ): Replace with bulkier groups (e.g., ethyl) to assess steric effects.

- Sulfonamide para-chloro : Substitute with electron-withdrawing groups (e.g., CF₃) to enhance binding (see ’s approach). Pair synthetic analogs with in vitro enzyme assays (e.g., COX-2 inhibition) and molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. How should contradictory data between in vitro and in vivo pharmacological studies be analyzed?

Methodological Answer: Contradictions may stem from bioavailability differences. Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to assess absorption/metabolism. Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance. Cross-validate with tissue distribution studies and metabolite profiling, as seen in pyrazole derivative research ( ) .

Q. What computational methods are suitable for predicting the binding mode of this compound with target proteins?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) and docking (e.g., Glide) using crystal structures from the PDB. Parameterize the ligand with Gaussian-derived partial charges. Validate with MM-GBSA binding free energy calculations. ’s workflow for imidazo-pyrimidine sulfonamides provides a template for protocol design .

Data Analysis and Experimental Design

Q. How can researchers address low reproducibility in synthetic yields across batches?

Methodological Answer: Implement process analytical technology (PAT):

Q. What experimental approaches validate the stability of this compound under physiological conditions?

Methodological Answer: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf life. ’s protocol for triazole derivatives exemplifies stability testing under varied pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.